molecular formula C17H18ClNO3 B030131 (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol CAS No. 133545-64-9

(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol

Cat. No. B030131
M. Wt: 319.8 g/mol
InChI Key: SVZOJRDBMRXDLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes designed to introduce specific functional groups and structural frameworks, such as chlorophenyl groups and methanol functionalities. For instance, synthesis approaches may include condensation reactions, the use of Grignard reagents, or the employment of specific catalysts to achieve the desired molecular architecture. These methods underscore the complexity and precision required in chemical synthesis to obtain compounds with specific characteristics (Dong & Huo, 2009).

Molecular Structure Analysis

X-ray diffraction crystallography plays a crucial role in determining the molecular structure of synthesized compounds, providing detailed insights into the arrangement of atoms and the overall geometry. The analysis of crystal structures aids in understanding the molecular conformation and packing, which are critical for predicting the reactivity and properties of the compound. The stabilizing interactions, such as hydrogen bonding, are essential for the stability and solid-state packing of these molecules (Dong & Huo, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography. It crystallizes in the monoclinic space group P21/c and demonstrates molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).

  • Crystallography and Molecular Structure : The crystal structure of tetra(4-methylpyridine)copper(II) diperchlorate was detailed, exhibiting a Cu(II) cation coordinated by four nitrogen atoms of 4-methylpyridine ligands in a square-planar fashion. This compound's molecular structure was explored, noting the Cu—N bond lengths and the weak interactions common in copper(II) complex systems due to the Jahn-Teller effect (Zhang, Chen, & Kuang, 2006).

Catalysis and Chemical Reactions

  • Catalytic Applications : The application of different morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol was investigated. It was found that Mn2O3 nanowires possess larger external surface areas and more abundant acid and base sites, which influence the methylation of phenol and the proposed mechanism of the 4-chlorophenol dechlorination effect, akin to the Meerwein–Ponndorf–Verley-type reaction (Gui et al., 2021).

  • Catalytic Activity in Carbonylation Reactions : Carbonylrhodium complexes of pyridine ligands showed catalytic activity towards the carbonylation of methanol. The study examined various electrophiles and found that the rate constants of these reactions and the catalytic activity differed based on the pyridine ligands used, indicating the influence of ligand structure on catalysis (Kumari et al., 2002).

Material Synthesis and Characterization

  • Synthesis of Novel Compounds : The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones was reported. These compounds are relevant for the preparation of agrochemicals or medicinal compounds, demonstrating the compound's utility in diverse fields (Ghelfi et al., 2003).

  • Electro-Optic Materials : The synthesis and characterization of heterocycle-based donor-acceptor chromophores for electro-optic applications were explored. The study involved synthesizing and analyzing compounds for use in nonlinear optical/electro-optic multilayers, highlighting the compound's relevance in advanced material science (Facchetti et al., 2003).

properties

IUPAC Name

(4-chlorophenyl)-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-16-14(9-21-17(2,3)22-16)13(8-19-10)15(20)11-4-6-12(18)7-5-11/h4-8,15,20H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZOJRDBMRXDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)C(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468121
Record name (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol

CAS RN

133545-64-9
Record name α-(4-Chlorophenyl)-2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133545-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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